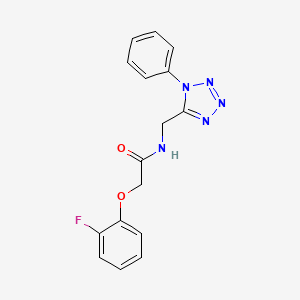

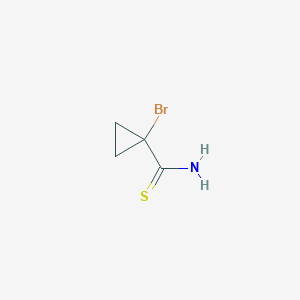

![molecular formula C17H20FN3O2 B2500096 4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940250-99-7](/img/structure/B2500096.png)

4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of compounds known as pyrimido[4,5-d]pyrimidines . These are bicyclic systems that have been studied for their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, pyrimido[4,5-d]pyrimidines can be synthesized through various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a crucial role in these synthesis methods .Wissenschaftliche Forschungsanwendungen

Pharmacophore Design of Kinase Inhibitors

Research on compounds structurally related to 4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown potential in the design of selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase plays a critical role in the release of proinflammatory cytokines. The development of selective inhibitors involves intricate design and synthesis based on the crystal structures of p38 in complex with small organic ligands. The selective binding to the ATP pocket and the occupation of the hydrophobic region II by pyridine substituents while preserving the 4-fluorophenyl ring occupation in pocket I has been a strategy to achieve higher binding selectivity and potency (Scior et al., 2011).

Synthesis and Applications of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, closely related to the compound , has been identified as a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review of synthetic pathways employing hybrid catalysts for the development of substituted pyranopyrimidine derivatives highlights their significant applicability. This research provides a comprehensive overview of the mechanisms and recyclability of catalysts used in the synthesis, opening avenues for the development of lead molecules in pharmaceutical research (Parmar et al., 2023).

Optical Properties of Diketopyrrolopyrroles

The exploration of diketopyrrolopyrroles, compounds that share a pyrrolopyrimidine core with the compound of interest, has found extensive applications as dyes in various high-tech fields such as field-effect transistors and solar cells. The relationship between their structure and optical properties has been a subject of thorough investigation, revealing the potential for these compounds to exhibit significant changes in optical properties through chromophore extension (Grzybowski & Gryko, 2015).

Conjugated Polymers and Electronic Devices

The inclusion of pyrrolopyrimidine cores in π-conjugated organic donor–acceptor type polymers, akin to the target compound, has been studied for their high performances in electronic devices. The synthesis, properties, and device performance of these polymers, featuring high-performance electron-deficient pigments, underscore their potential applications in high-performance electronic devices, suggesting an exciting avenue for future research (Deng et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMDNHRLYARUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)

![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)